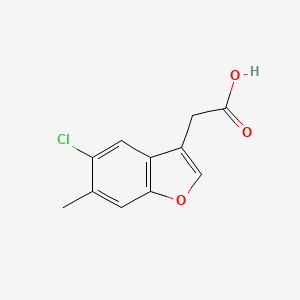

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

Description

Nomenclature and Registry Information

The compound (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid possesses a comprehensive registry profile that establishes its chemical identity across multiple database systems. The Chemical Abstracts Service registry number 879475-90-8 serves as the primary identifier for this compound in international chemical databases. The International Union of Pure and Applied Chemistry name is systematically defined as 2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid, which precisely describes the substitution pattern and functional group positioning.

| Registry Information | Details |

|---|---|

| Chemical Abstracts Service Number | 879475-90-8 |

| International Union of Pure and Applied Chemistry Name | 2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid |

| Molecular Formula | C₁₁H₉ClO₃ |

| Molecular Weight | 224.64 g/mol |

| Simplified Molecular Input Line Entry System | CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)O |

| International Chemical Identifier Key | LJUUKSDHSFDRBS-UHFFFAOYSA-N |

Alternative nomenclature systems recognize this compound through various synonyms that reflect different naming conventions. These include 3-Benzofuranacetic Acid, 5-Chloro-6-Methyl-, and 2-(5-chloro-6-methylbenzofuran-3-yl)acetic acid. The compound is also catalogued under research chemical identifiers such as AKOS BBS-00000409, which facilitates procurement for research purposes. The PubChem Compound Identifier 4736820 provides additional database cross-referencing capabilities.

The systematic naming reflects the compound's structural hierarchy, beginning with the benzofuran core as the primary scaffold, followed by positional descriptors for the chloro and methyl substituents, and concluding with the acetic acid functional group designation. This nomenclature system ensures unambiguous identification across different chemical literature and database systems.

Structural Classification within Benzofuran Derivatives

This compound belongs to the benzofuran family of heterocyclic compounds, which are characterized by a fused benzene and furan ring system. Benzofuran derivatives represent a significant class of compounds in medicinal chemistry due to their versatile biological activities and synthetic accessibility. The structural classification of this compound places it within the subset of benzofuranylacetic acid derivatives, which are recognized for their potential pharmaceutical applications.

The compound's structural features include a chlorine atom at the 5-position and a methyl group at the 6-position of the benzofuran ring system, with an acetic acid moiety attached at the 3-position. This substitution pattern distinguishes it from other benzofuran derivatives and contributes to its unique physicochemical properties. The presence of the chlorine substituent classifies it as a halogenated benzofuran derivative, while the methyl group categorizes it as an alkyl-substituted compound.

Within the broader context of benzofuran chemistry, this compound shares structural similarities with other biologically active derivatives. Research has demonstrated that benzofuran compounds with similar substitution patterns exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific positioning of substituents on the benzofuran core significantly influences the compound's reactivity and biological activity profiles.

| Structural Classification | Category |

|---|---|

| Primary Ring System | Benzofuran (fused benzene-furan) |

| Substituent Pattern | 5-chloro-6-methyl |

| Functional Group | Acetic acid |

| Chemical Class | Halogenated alkyl benzofuran derivative |

| Subclass | Benzofuranylacetic acid |

The compound's classification as a benzofuranylacetic acid derivative is particularly significant given the research interest in this structural motif for drug development. Studies have shown that acetic acid derivatives of benzofuran exhibit enhanced bioavailability and improved pharmacological profiles compared to their unsubstituted counterparts. The specific substitution pattern in this compound represents a strategic modification that may enhance both synthetic utility and biological activity.

Historical Context of Discovery and Development

The discovery and development of this compound emerged from the broader research efforts focused on benzofuran derivatives as potential pharmaceutical compounds. Benzofuran itself was first identified as a component of coal tar and has since become a fundamental scaffold in medicinal chemistry. The systematic exploration of substituted benzofuran derivatives began in earnest during the mid-twentieth century as researchers recognized the therapeutic potential of this heterocyclic system.

The development of chlorinated and methylated benzofuran derivatives followed advances in synthetic organic chemistry that enabled precise regioselective substitution of the benzofuran core. Early synthetic methodologies for benzofuran derivatives included the Perkin rearrangement and cycloisomerization reactions of alkyne ortho-substituted phenols. These foundational methods paved the way for more sophisticated approaches to functionalized benzofuran synthesis.

Research into benzofuranylacetic acid derivatives gained momentum with the recognition that these compounds could serve as glucose-dependent insulinotropic agents and G protein-coupled receptor 40 agonists. This discovery highlighted the potential of benzofuran derivatives in metabolic disease treatment and stimulated further investigation into structure-activity relationships within this compound class.

The specific compound this compound represents a more recent addition to the benzofuran derivative library, with its first appearance in chemical databases occurring in 2005. The compound's development reflects the ongoing efforts to systematically explore the chemical space around the benzofuran scaffold through strategic substitution patterns that may enhance biological activity or synthetic utility.

Contemporary research continues to expand the understanding of benzofuran derivatives through advanced synthetic methods and comprehensive biological evaluation. The availability of this compound through commercial suppliers facilitates ongoing research into its properties and potential applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its role as both a synthetic intermediate and a model compound for studying benzofuran reactivity patterns. The compound's unique substitution pattern provides valuable insights into the electronic and steric effects of halogen and alkyl substituents on the benzofuran core. Research has demonstrated that such substituted benzofuran derivatives serve as excellent scaffolds for further chemical modifications and drug development efforts.

The compound's importance extends to its utility in structure-activity relationship studies within the benzofuran family. The specific positioning of the chlorine and methyl substituents allows researchers to investigate the individual and combined effects of these modifications on biological activity and chemical reactivity. Such studies are crucial for understanding the fundamental principles governing benzofuran pharmacology and for designing improved therapeutic agents.

In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures. The acetic acid functionality provides a convenient handle for amide bond formation, esterification reactions, and other coupling processes that enable the synthesis of hybrid molecules incorporating the benzofuran motif. The presence of the chlorine substituent also offers opportunities for further functionalization through nucleophilic substitution or cross-coupling reactions.

| Research Applications | Significance |

|---|---|

| Structure-Activity Relationship Studies | Model compound for substituent effect analysis |

| Synthetic Methodology Development | Building block for complex molecule synthesis |

| Biological Activity Screening | Representative benzofuran derivative for assays |

| Mechanistic Studies | Probe for understanding benzofuran reactivity |

| Drug Discovery | Lead compound for pharmaceutical development |

Recent advances in benzofuran chemistry have highlighted the importance of compounds like this compound in developing new synthetic methodologies. The compound's availability enables researchers to explore novel reaction conditions, catalytic systems, and synthetic strategies that may be applicable to broader classes of heterocyclic compounds. This contributes to the advancement of synthetic organic chemistry and the development of more efficient methods for accessing complex molecular targets.

Properties

IUPAC Name |

2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUUKSDHSFDRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406086 | |

| Record name | (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879475-90-8 | |

| Record name | (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation and Halogenation Step

- A mixture of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mole), potassium carbonate (0.02 mole), and dimethyl sulfate ((CH3O)2SO2, 0.02 mole) in acetone (30 mL) is refluxed for 5 hours.

- After completion, the reaction mixture is filtered and the solvent evaporated.

- The residue is purified by column chromatography on silica gel using chloroform as the eluent.

- This step yields the methylated and halogenated benzofuran derivative with an 87% yield and melting point of 170–171 °C.

- Characterization by 1H-NMR confirms the structure with signals corresponding to the hydroxyl, aromatic protons, methyl groups, and methoxy substituent.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation of hydroxyl | Potassium carbonate, dimethyl sulfate | Acetone, reflux 5h | 87 | Purified by silica gel chromatography |

| Halogenation (chlorination) | Typically chlorinating agents (not detailed here) | - | - | Precursor halogenated at 5-position |

| Acetic acid side chain introduction | Haloacetic acid derivatives, base (K2CO3) | Acetone or DMF | Variable | Alkylation under reflux |

Purification and Characterization

- Purification is typically achieved by column chromatography on silica gel using chloroform or chloroform/hexane mixtures as eluents.

- The product is characterized by melting point determination and spectroscopic methods such as 1H-NMR to confirm the substitution pattern and functional groups.

- Analytical data from literature reports include:

Research Findings and Optimization Notes

- The methylation step using dimethyl sulfate and potassium carbonate in acetone is efficient, providing high yields and clean products.

- The use of acetone as a solvent allows for good solubility and ease of reflux conditions.

- Column chromatography remains the preferred purification method to isolate the pure compound.

- The process is scalable and reproducible, making it suitable for laboratory and potential industrial synthesis.

- Halogenation at the 5-position is crucial and must be controlled to avoid over-halogenation or side reactions.

- The acetic acid side chain introduction requires careful control of reaction time and temperature to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|---|

| Halogenation at 5-position | Chlorinating agents (e.g., NCS, Cl2) | Controlled temperature | Not specified | Chromatography or recrystallization | NMR, Melting point |

| Methylation of hydroxyl group | K2CO3, (CH3O)2SO2 | Reflux in acetone for 5 hours | 87 | Silica gel column chromatography | 1H-NMR, Melting point |

| Introduction of acetic acid side chain | Haloacetic acid derivatives, K2CO3 | Reflux in acetone or DMF | Variable | Chromatography | NMR, IR, Melting point |

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex organic molecules. For instance, it can be utilized in the synthesis of derivatives that exhibit enhanced biological activity or improved pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds, including (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid, exhibit antimicrobial properties. A study found that halogenated derivatives of benzofurancarboxylic acids demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain Candida strains . This suggests that this compound may also possess similar properties, warranting further investigation.

Anticancer Potential

Benzofuran derivatives are increasingly being recognized for their anticancer activities. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in various cancers . The potential of this compound to act as a GSK-3β inhibitor could be explored through structure-activity relationship (SAR) studies.

Medicinal Chemistry

The therapeutic applications of this compound are being explored in drug development. Its structural features may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. The compound's ability to modulate enzyme activity could lead to the development of new drugs targeting specific diseases.

Industrial Applications

In the industrial sector, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its unique properties may facilitate the development of new formulations or products with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzofuran derivatives for their biological activities:

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various biological receptors, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The table below compares substituent positions and functional groups in (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid with analogous benzofuran derivatives:

Key Observations :

- Positional Isomerism : The acetic acid group’s position (2 vs. 3) alters molecular geometry and hydrogen-bonding capacity. For example, the compound in forms centrosymmetric dimers via O–H⋯O interactions, while the target compound’s carboxyl group at position 3 may adopt distinct packing modes.

- Substituent Effects: Chloro (electron-withdrawing) and methyl (electron-donating) groups at positions 5 and 6 in the target compound contrast with the fluoro, methyl, and methylsulfanyl groups in .

- Prodrug Potential: The methyl ester derivative highlights how esterification of the carboxylic acid group can enhance lipophilicity, a common strategy to improve bioavailability.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Benzofuran derivatives exhibit diverse biological activities, driven by substituent effects:

- Antimicrobial Activity : Methylsulfanyl (MeS) groups in may enhance interactions with microbial enzymes via sulfur-mediated bonding, whereas chloro substituents in the target compound could improve membrane penetration due to increased lipophilicity.

- Antitumor Potential: Electron-withdrawing groups (e.g., Cl, F) at position 5 are associated with DNA intercalation or topoisomerase inhibition in related compounds . The target compound’s chloro group may similarly contribute to cytotoxic effects.

- Synergistic Effects : The combination of chloro and methyl groups in the target compound may balance electronic and steric effects, optimizing interactions with hydrophobic enzyme pockets.

Physical and Chemical Properties

Notes:

- The ester derivative lacks hydrogen-bonding capacity, favoring organic solubility but requiring hydrolysis for pharmacological activation.

Biological Activity

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of a benzofuran moiety substituted with a chlorine atom and a methyl group, along with a carboxylic acid functional group that enhances its reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction:

The compound may interact with various enzymes or receptors, modulating their activity and influencing biochemical pathways.

2. Inhibition of Pathways:

Research indicates that benzofuran derivatives can inhibit specific pathways involved in tumor growth and microbial infections, suggesting potential anticancer and antimicrobial properties.

3. Cellular Effects:

Effects on cellular functions such as proliferation, apoptosis, and signal transduction have been observed, which are critical for its therapeutic applications.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Effective | 50 - 200 μg/mL |

| Gram-negative bacteria | Moderate effectiveness | Varies |

| Fungi (e.g., Candida spp.) | Antifungal activity | 100 μg/mL |

Research indicates that derivatives of benzofuran compounds often show enhanced antimicrobial effects compared to their parent structures .

Anticancer Activity

The compound's anticancer potential has been explored in various studies, particularly regarding its effects on cancer cell lines:

| Cell Line | Activity | IC50 Values |

|---|---|---|

| MiaPaCa-2 (Pancreatic Cancer) | Significant antiproliferative | Low micromolar to nanomolar concentrations |

| A549 (Lung Cancer) | Moderate to high antiproliferative | Specific values not disclosed |

Compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation by targeting key regulatory pathways such as GSK-3β and CDK2 .

Study 1: Antimicrobial Evaluation

A study conducted on various benzofuran derivatives, including this compound, found promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted the significance of structural modifications in enhancing antimicrobial potency .

Study 2: Anticancer Properties

In another investigation focusing on pancreatic cancer cell lines, compounds derived from the benzofuran structure exhibited notable cytotoxicity. The results indicated that the introduction of specific substituents could significantly enhance the anticancer activity of these compounds .

Q & A

Q. What are the standard synthetic routes for (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

Cyclization : Formation of the benzofuran core via acid-catalyzed cyclization of substituted phenols or keto-esters. For example, halogenation and methylation steps are critical for introducing chloro and methyl groups at positions 5 and 6, respectively .

Ester Hydrolysis : The acetic acid moiety is introduced by hydrolyzing a methyl ester intermediate (e.g., methyl 2-(benzofuran-3-yl)acetate) using alkaline conditions (KOH/MeOH/H₂O), followed by acidification to yield the carboxylic acid .

Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (benzene/chloroform) is used to isolate the final product. Purity is confirmed via melting point analysis and HPLC .

Q. Key Characterization Tools :

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution : Programs like SHELXT (for initial phase determination) and SHELXL (for refinement) are used. Hydrogen bonding networks (e.g., O–H···O dimers) are analyzed to understand packing motifs .

- Validation : The ORTEP-3 GUI is employed for visualizing thermal ellipsoids and molecular geometry .

Q. Example Parameters :

- R-factor : < 0.05 for high-resolution data.

- Planarity : Mean deviation of benzofuran ring atoms from the least-squares plane (e.g., 0.005 Å in related derivatives) .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. chloro) on the benzofuran core influence biological activity and crystallographic packing?

Methodological Answer:

- Biological Activity : Fluorinated analogs (e.g., 5-fluoro-6-methyl derivatives) often exhibit enhanced bioavailability due to increased lipophilicity. For example, fluoro substitution may improve binding to protease-activated receptors compared to chloro derivatives .

- Crystallographic Effects : Halogen size impacts packing efficiency. Chloro groups (van der Waals radius: 1.8 Å) create tighter intermolecular contacts than fluoro (1.47 Å), leading to differences in melting points and solubility .

Q. Data Comparison :

| Substituent | Melting Point (°C) | LogP |

|---|---|---|

| 5-Cl,6-Me | 436–437 | 2.8 |

| 5-F,6-Me | 428–430 | 2.5 |

Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be resolved?

Methodological Answer:

Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., CYP450 inhibition). The acetic acid group may undergo glucuronidation, reducing bioavailability in vivo .

Solubility Limitations : Use co-solvents (DMSO/PEG) or nanoformulations to improve aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .

Target Engagement : Employ fluorescence polarization assays to verify binding affinity to proposed targets (e.g., PAR-1 receptors) under physiological conditions .

Q. What experimental strategies mitigate degradation of this compound during prolonged bioassays?

Methodological Answer:

- Temperature Control : Store solutions at 4°C or use continuous cooling during assays to slow organic degradation (e.g., <5% loss over 24 hours vs. 20% at room temperature) .

- Light Protection : Amber glassware or light-blocking wraps prevent photodegradation of the benzofuran ring.

- Stabilizing Agents : Add antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to buffer solutions .

Q. How are computational tools like molecular docking and DFT used to predict the reactivity of this compound?

Methodological Answer:

- Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., PAR-1). The acetic acid moiety often forms hydrogen bonds with catalytic residues (e.g., Arg/Lys side chains) .

- DFT Calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals. For example, HOMO localization on the benzofuran ring suggests electrophilic attack at position 3 .

Q. What are the limitations of using crystallographic data from analogs to infer properties of this compound?

Methodological Answer:

- Polymorphism Risks : Minor substituent changes (e.g., methyl to ethyl) can lead to different crystal forms (e.g., monoclinic vs. orthorhombic), altering solubility and stability .

- Hydrogen Bonding : Chloro substituents may disrupt O–H···O dimerization observed in hydroxy or methoxy analogs, necessitating experimental validation .

Data Contradiction Analysis Example :

Issue : A study reports anti-inflammatory activity (IC₅₀ = 10 µM), while another shows no effect at 50 µM.

Resolution :

Check assay conditions: Serum-containing media may sequester the compound via protein binding.

Confirm stereochemical purity: Chiral impurities in racemic mixtures can mask activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.